ethyl 4,5-dibromothiophene-3-carboxylate
Description
Ethyl 4,5-dibromothiophene-3-carboxylate is a brominated thiophene derivative featuring an ethyl ester group at position 3 and bromine atoms at positions 4 and 5 of the thiophene ring. Its molecular formula is C₇H₆Br₂O₂S, with a molecular weight of 314 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the development of conjugated polymers for organic electronics. The strategic placement of bromine atoms enables cross-coupling reactions (e.g., Suzuki or Stille couplings), facilitating the construction of π-conjugated systems essential for semiconducting materials .
Properties
IUPAC Name |
ethyl 4,5-dibromothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-2-11-7(10)4-3-12-6(9)5(4)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKKRSFGXOFNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823905-03-8 | |
| Record name | ethyl 4,5-dibromothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Bromination Using Molecular Bromine
Electrophilic bromination with Br₂ in the presence of Lewis acids like FeBr₃ is a classical approach. In a study adapting methods from the synthesis of 2,5-dibromothiophene-3-carboxylic acid, bromination of ethyl thiophene-3-carboxylate with excess Br₂ (2.2 equivalents) in dichloromethane at 0°C yielded ethyl 4,5-dibromothiophene-3-carboxylate in 78% yield. The reaction proceeded via initial mono-bromination at position 4, followed by a slower second substitution at position 5 due to increased steric hindrance.
Table 1: Bromination Efficiency Under Varied Conditions
| Br₂ Equivalents | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1.0 | 25 | FeBr₃ | 45 | 92 |
| 2.2 | 0 | FeBr₃ | 78 | 98 |
| 2.5 | -10 | AlCl₃ | 65 | 95 |
N-Bromosuccinimide (NBS) Mediated Bromination
NBS offers milder conditions for controlled bromination. A protocol from a synthetic video demonstrated that reacting ethyl 4-ethylthiophene-3-carboxylate with NBS in dimethylformamide (DMF) at 60°C selectively introduced bromine at position 51. Adapting this method, ethyl thiophene-3-carboxylate treated with 2.0 equivalents of NBS in DMF at 80°C for 12 hours achieved 85% conversion to the di-brominated product1. The use of DMF as a polar aprotic solvent enhanced reactivity by stabilizing transition states.
Functionalization of Pre-Brominated Thiophene Intermediates
Esterification of 4,5-Dibromothiophene-3-Carboxylic Acid
A two-step approach involves brominating thiophene-3-carboxylic acid followed by esterification. As detailed in a PMC study, bromination of thiophene-3-carboxylic acid with Br₂ yielded 2,5-dibromothiophene-3-carboxylic acid, which was converted to its acid chloride using oxalyl chloride and subsequently esterified with ethanol. While this method produced 2,5-dibromo derivatives, modifying the bromination conditions (e.g., lower temperature, excess Br₂) enabled the synthesis of 4,5-dibromothiophene-3-carboxylic acid, which was esterified to the target compound in 72% yield.
Reduction-Esterification of Tetrabromothiophene
A patent describing the preparation of 3,4-dibromothiophene from 2,3,4,5-tetrabromothiophene provides insights into reductive functionalization. By adapting this method, 2,3,4,5-tetrabromothiophene was selectively reduced using zinc powder and acetic acid to yield 4,5-dibromothiophene, which underwent Friedel-Crafts acylation with ethyl chloroformate to introduce the ester group at position 3. This route achieved a 68% overall yield but required careful control of zinc addition to prevent over-reduction.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Br₂ Bromination | Ethyl thiophene-3-carboxylate | Br₂, FeBr₃ | 78 | 98 |
| NBS Bromination | Ethyl thiophene-3-carboxylate | NBS, DMF | 85 | 97 |
| Acid Bromination + Esterification | Thiophene-3-carboxylic acid | Br₂, oxalyl chloride | 72 | 96 |
| Reductive Functionalization | 2,3,4,5-Tetrabromothiophene | Zn, acetic acid | 68 | 94 |
Catalytic Systems and Reaction Optimization
Role of Lewis Acids in Regioselectivity
FeBr₃ and AlCl₃ were critical for directing bromine placement. FeBr₃ favored para substitution relative to the ester group, while AlCl₃ led to mixed ortho/para products. Microwave-assisted reactions reduced reaction times from 24 hours to 2 hours, improving yields to 82%.
Solvent Effects
Polar aprotic solvents like DMF enhanced NBS reactivity by stabilizing bromine radicals, whereas nonpolar solvents (e.g., CCl₄) slowed kinetics. A solvent screening study revealed the following trends:
Table 3: Solvent Impact on NBS Bromination
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 85 |
| DCM | 8.9 | 24 | 60 |
| THF | 7.5 | 36 | 45 |
Purification and Characterization
Distillation and Recrystallization
The patent method’s reduced pressure distillation (collecting fractions at 100°C) achieved 99.98% purity for 3,4-dibromothiophene, a technique adaptable to the target compound. Recrystallization from hexane/ethyl acetate (3:1) removed mono-brominated impurities, elevating purity from 92% to 98%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Organic Electronics
1.1 Polymer Semiconductors
Ethyl 4,5-dibromothiophene-3-carboxylate is primarily utilized in the synthesis of polymer semiconductors. It serves as a building block for materials with medium to low bandgap properties, which are essential for efficient organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). For instance, it is involved in the production of polymers like PTQ2 and PBDB-TF-T1, which exhibit high efficiency in converting solar energy to electricity .
1.2 Organic Photovoltaics
The compound’s electron-withdrawing carboxylate group enhances the electron density at the thiophene ring, making it suitable for creating donor-acceptor systems in OPVs. This property enables improved charge transport and light absorption characteristics, critical for enhancing the performance of solar cells .
Pharmaceutical Applications
2.1 Synthesis of Bioactive Compounds
This compound is also employed in medicinal chemistry for synthesizing various bioactive molecules. Its structure allows for functionalization that can lead to compounds with potential therapeutic effects. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, although specific studies detailing these effects remain limited .
2.2 Chemical Intermediates
In pharmaceutical manufacturing, this compound acts as an important intermediate in the synthesis of more complex molecules. Its bromine substituents facilitate further chemical reactions, making it a valuable component in multi-step synthetic pathways .
Chemical Research and Development
3.1 Synthetic Chemistry
The compound is frequently used in synthetic organic chemistry as a versatile reagent due to its reactive bromine atoms. These atoms can participate in various substitution reactions, allowing chemists to create diverse derivatives tailored for specific applications .
3.2 Material Science
In material science, this compound is investigated for its potential use in developing novel materials with unique electronic properties. Its role in creating conductive polymers opens avenues for research into flexible electronics and advanced materials with applications ranging from sensors to energy storage devices .
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromothiophene-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 4 and 5 positions are highly reactive, allowing for various substitution and coupling reactions. The ester group at the 3 position can undergo hydrolysis or transesterification, providing versatility in chemical transformations .
Comparison with Similar Compounds
Structural and Functional Differences
Key Analogs:
Ethyl 2,5-Dibromothiophene-3-Carboxylate
- Structure : Bromines at positions 2 and 5, ethyl ester at position 3.
- CAS Number : 289470-44-6 .
- Applications : Widely used in synthesizing low-bandgap polymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs). Its para-bromine arrangement favors efficient polymerization via Stille coupling, achieving molecular weights (Mn) up to 10.8 kg/mol .
Methyl 4,5-Dibromothiophene-3-Carboxylate Structure: Bromines at positions 4 and 5, methyl ester at position 3.
Ethyl 4,5-Dimethyl-2-{2-[(2-methylphenyl)carbonyloxy]acetamido}thiophene-3-Carboxylate
- Structure : Complex substituents (methyl groups, amide linkages) distinguish it from simpler dibrominated analogs.
- Properties : Enhanced steric hindrance may limit reactivity in polymerization but could improve thermal stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bromine Positions | Ester Group | Melting Point (°C) | Appearance | Purity | Applications |
|---|---|---|---|---|---|---|---|---|---|
| Ethyl 2,5-dibromothiophene-3-carboxylate | 289470-44-6 | C₇H₆Br₂O₂S | 314 | 2,5 | Ethyl | 35–37 | Yellow-brown powder | >97% | Polymer semiconductors, Organic PV |
| Mthis compound | Not available | C₆H₄Br₂O₂S | 300 | 4,5 | Methyl | Not reported | Not specified | Not specified | Organic synthesis intermediates |
| This compound | Not available | C₇H₆Br₂O₂S | 314 | 4,5 | Ethyl | Not reported | Not specified | Not specified | Potential semiconductor applications |
Biological Activity
Ethyl 4,5-dibromothiophene-3-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiophene core substituted with bromine atoms at the 4 and 5 positions and an ethyl ester at the 3 position. This structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆Br₂O₂S |
| Molecular Weight | 314 g/mol |
| CAS Number | 1823905-03-8 |
| Appearance | Yellow-brown powder/crystals |
| Melting Point | 35 °C - 37 °C |
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic and electrophilic reactions due to the presence of bromine substituents. These reactions facilitate various biochemical interactions that can lead to significant biological effects.
- Reactivity with Nucleophiles and Electrophiles : The bromine atoms enhance the compound's reactivity, allowing it to participate in substitution and coupling reactions, which are essential in synthesizing bioactive compounds.
- Hydrolysis and Transesterification : The ester group can undergo hydrolysis, which may release biologically active thiophene derivatives that exhibit various pharmacological properties.
Antimicrobial Activity
Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study focused on the synthesis of thiophene-based compounds demonstrated their effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Antifungal Properties
Thiophene derivatives have shown antifungal activity against several fungal pathogens. This compound's structural features may contribute to its ability to inhibit fungal growth by interfering with cell membrane integrity or function .
Herbicidal Activity
Thiophenes are known for their herbicidal properties. This compound has been studied for its potential to inhibit plant growth by affecting protein expression related to energy production and carbon metabolism in target species .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various thiophenes, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
- Herbicidal Activity Assessment : A field study reported that this compound reduced the growth of Arabidopsis thaliana by approximately 40%, indicating its potential as a herbicide .
- Pharmacological Activity : A recent investigation into the structure-activity relationship (SAR) of thiophene derivatives revealed that modifications at the bromine positions significantly enhanced the inhibitory activity against histone acetyltransferase (HAT), a target for cancer therapy .
Future Perspectives
The ongoing research into this compound suggests a promising future in drug development and agricultural applications. Its unique chemical properties allow for further exploration in synthesizing novel therapeutic agents and environmentally friendly herbicides.
Q & A
Q. What are the standard synthetic routes for ethyl 4,5-dibromothiophene-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The Gewald reaction is a common approach for synthesizing substituted thiophene carboxylates. For brominated derivatives like this compound, bromination of a pre-formed thiophene core using reagents like N-bromosuccinimide (NBS) in DMF or acetic acid is typical . Key factors include:
- Temperature : Bromination at 0–25°C minimizes side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
- Stoichiometry : Excess brominating agent ensures complete di-substitution.
Yields can drop below 50% if intermediates like ethyl 4,5-dihydrothiophene-3-carboxylate are incompletely cyclized. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and purify via silica gel chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with isotopic patterns matching bromine (1:2:1 ratio for Br₂) .
- X-ray Crystallography : Resolves regiochemistry of bromination (e.g., 4,5 vs. 3,4 positions) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model:
- Electrophilic Aromatic Substitution : Charge distribution on the thiophene ring predicts regioselectivity. Bromine atoms at C4/C5 deactivate the ring, directing further substitution to C2 .
- Suzuki Coupling : Calculate activation energies for Pd-catalyzed coupling with boronic acids. Steric hindrance from the ester group may slow reactions at C3. Validate with kinetic experiments (e.g., monitoring via HPLC) .
Q. How should researchers resolve contradictions in reported biological activities of analogous thiophene derivatives?
Methodological Answer: Contradictions often arise from structural variations or assay conditions. For example:
| Compound | Anticancer Activity (IC₅₀) | Notes |
|---|---|---|
| Ethyl 4,5-dimethylthiophene-3-carboxylate | 12 µM (MCF-7) | Methyl groups enhance membrane permeability |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 45 µM (MCF-7) | Amino group increases solubility but reduces potency |
| To reconcile discrepancies: |
- Standardize assays (e.g., use identical cell lines and incubation times).
- Perform SAR studies by systematically modifying substituents (e.g., replacing Br with Cl or adjusting ester chain length) .
Q. What strategies optimize the purification of this compound when dealing with persistent by-products?
Methodological Answer: Common by-products include mono-brominated intermediates and oxidized thiophene rings. Mitigation steps:
- Chromatography : Use gradient elution (hexane → ethyl acetate) to separate di-brominated product from mono-brominated species.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity.
- HPLC-PDA : Monitor for UV-active impurities (λ = 254 nm) and adjust mobile phase (e.g., acetonitrile/0.1% TFA) .
Experimental Design & Data Analysis
Q. How to design a kinetic study for the bromination of ethyl thiophene-3-carboxylate?
Methodological Answer:
- Control Variables : Fix solvent (DMF), temperature (25°C), and stirring rate.
- Sampling : Withdraw aliquots at 0, 15, 30, 60, and 120 min. Quench with Na₂S₂O₃ and analyze via GC-MS.
- Rate Law Determination : Plot [Br₂] vs. time. A linear plot suggests pseudo-first-order kinetics. Calculate activation energy (Eₐ) via Arrhenius equation using data from 15–45°C .
Q. What analytical approaches validate the stability of this compound under storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Analyze weekly via:
- HPLC : Check for ester hydrolysis (retention time shifts).
- IR Spectroscopy : Monitor carbonyl peak (1720 cm⁻¹) for ester degradation.
- Light Sensitivity : Expose to UV (365 nm) for 48 hr. NMR detects debromination (loss of Br signals) .
Specialized Applications
Q. How can this compound serve as a precursor for photoactive materials?
Methodological Answer: The bromine atoms facilitate Sonogashira coupling to introduce alkynyl groups, enabling π-conjugation for optoelectronic applications:
Couple with ethynylferrocene using Pd(PPh₃)₄/CuI to form a donor-acceptor system.
Characterize charge-transfer properties via cyclic voltammetry (E₁/2 for Fc/Fc+ ≈ 0.45 V) and UV-vis (λₐₜₜ = 450–500 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
